Cefathiamidine-d14
Description
Properties
Molecular Formula |
C₁₉H₁₄D₁₄N₄O₆S₂ |
|---|---|
Molecular Weight |
486.67 |
Synonyms |
(6R-trans)-3-[(Acetyloxy)methyl]-7-[[[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d14; 7-[2-[(N,N’-diisopropylamidino)thio]acetamido]-3-(hydroxymethyl)-8-oxo-5-thi |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Isotopic Labeling of Cefathiamidine D14
Precursor Synthesis and Derivatization Strategies
The synthesis of Cefathiamidine fundamentally involves the acylation of 7-aminocephalosporanic acid (7-ACA), the core structural component of many cephalosporin (B10832234) antibiotics, with a specific side chain. google.compjps.pkubbcluj.ro The key precursors for Cefathiamidine are 7-ACA and a side-chain moiety derived from N,N'-diisopropylthiourea. google.com
For the synthesis of Cefathiamidine-d14, the isotopic labels are introduced into the N,N'-diisopropylthiourea precursor. This deuterated precursor, N,N'-di(isopropyl-d7)thiourea, is the critical starting material for the labeled side chain. The synthesis of the active side chain typically proceeds by reacting the thiourea (B124793) derivative. For instance, one patented method involves reacting N,N'-diisopropylthiourea with 2-bromoacetic acid in the presence of sodium bicarbonate. google.com This product is then further activated before being coupled with 7-ACA. google.com To produce this compound, the deuterated N,N'-di(isopropyl-d7)thiourea would be used in place of its non-labeled counterpart in a similar synthetic sequence.
The final coupling step involves reacting the activated deuterated side chain with 7-ACA, often after protecting the functional groups of the 7-ACA core via silanization, for example, using N,O-bis(trimethylsilyl)acetamide (BSA). google.com This reaction yields the target molecule, this compound.
Deuteration Techniques for this compound
The introduction of 14 deuterium (B1214612) atoms is strategically focused on the two isopropyl groups of the N,N'-diisopropylthiourea precursor. Each isopropyl group contains seven exchangeable protons, making them the target for deuteration. Several established deuteration methods can be employed for this purpose.
Catalytic hydrogen-deuterium exchange (HDE) is a powerful method for incorporating deuterium into organic molecules. nih.gov This technique often utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). mdpi.commdpi.com For the synthesis of the N,N'-di(isopropyl-d7)thiourea precursor, the corresponding non-deuterated compound could be subjected to HDE conditions. The use of a palladium catalyst is known to be effective for H-D exchange reactions. mdpi.com The process involves the reversible activation of C-H bonds on the surface of the catalyst, allowing for exchange with deuterium from the surrounding medium. nih.gov
Table 1: Potential Catalytic Systems for Deuteration
| Catalyst | Deuterium Source | Conditions | Potential Application |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | D₂O, D₂ gas | Elevated temperature and pressure | H/D exchange on alkyl groups |
| Platinum Oxide (Adam's catalyst) | D₂O | UV or γ-radiation activation | Selective deuteration of amines |
| Rhodium Complexes | Benzene-d₆ | Mild temperatures (e.g., 50°C) | H/D exchange on various substrates |
This table presents potential catalytic systems based on general principles of hydrogen-deuterium exchange catalysis. Specific conditions for the deuteration of N,N'-diisopropylthiourea would require empirical optimization.
Acid-catalyzed deuterium exchange is another viable strategy, particularly for protons on carbons adjacent to activating groups. unam.mx This process typically involves treating the substrate with a strong deuterated acid (e.g., D₂SO₄, DCl) in a deuterium-rich solvent like D₂O. unam.mx The acidic conditions facilitate the formation of carbocation or enol-like intermediates, which can then be quenched by a deuterium source. unam.mx While effective, this method can sometimes require harsh conditions and may not be suitable for all substrates. For the precursor to this compound, careful selection of the acid catalyst and reaction conditions would be necessary to achieve high deuterium incorporation without degrading the molecule.
Acid-Mediated Deuterium Exchange Protocols
Purification and Isolation Procedures for this compound
Following the synthesis, the crude this compound must be purified to remove unreacted precursors, reagents, and any side products. The purification of cephalosporins often employs a combination of techniques.
One common approach involves precipitation. After the coupling reaction, the pH of the solution can be adjusted to the isoelectric point of the cephalosporin, causing it to precipitate out of the solution. google.com The resulting solid can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.
Chromatographic methods are also extensively used for purifying cephalosporins. High-performance liquid chromatography (HPLC) on a preparative scale, often using a reversed-phase C18 column, is a powerful technique for isolating the desired compound with high purity. nih.gov Another method involves the use of macroporous non-ionic adsorption resins, which can effectively separate the cephalosporin from impurities. researchgate.net The product is adsorbed onto the resin and then eluted with an appropriate solvent.
Table 2: Common Purification Techniques for Cephalosporins
| Technique | Principle | Typical Application |
|---|---|---|
| pH Adjustment & Precipitation | Solubility is minimal at the isoelectric point. | Initial isolation from the reaction mixture. |
| Recrystallization | Differential solubility in a solvent system at different temperatures. | Removal of soluble impurities. |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | High-resolution separation for achieving high purity. |
Isotopic Purity and Enrichment Assessment in Synthesized this compound Batches
Determining the isotopic purity and the degree of deuterium enrichment is a critical quality control step for any isotopically labeled compound. rsc.orgrsc.org This ensures its suitability as an internal standard for quantitative analysis. ckisotopes.com The primary techniques used for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive method for determining isotopic enrichment. rsc.orgrsc.org By analyzing the mass spectrum of the labeled compound, the relative abundances of the desired deuterated species (d14) versus partially deuterated (d1 to d13) and non-deuterated (d0) species can be precisely measured. rsc.orgrsc.org The isotopic purity is calculated from the integrated signals of these different isotopologues.
Iii. Analytical Characterization and Quality Control of Cefathiamidine D14
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental information about the molecular structure, isotopic composition, and vibrational properties of Cefathiamidine-d14.
NMR spectroscopy is a primary technique for verifying the successful incorporation of deuterium (B1214612) atoms into the Cefathiamidine structure. nih.gov Both Proton (¹H) and Deuterium (²H or D) NMR can be employed.
¹H NMR: In a ¹H NMR spectrum of a deuterated compound, the absence of signals at specific chemical shifts corresponding to the positions of deuterium labeling confirms successful isotopic substitution. The residual proton signals can be identified and distinguished from impurities. sigmaaldrich.com
²H NMR (D-NMR): This technique directly observes the deuterium nuclei. The chemical shifts in a D-NMR spectrum are nearly identical to those in a ¹H NMR spectrum, providing direct evidence of the deuterated sites. sigmaaldrich.com D-NMR is particularly useful for quantifying the degree of deuteration at each labeled position and can be performed using non-deuterated solvents. sigmaaldrich.com
Table 1: Representative NMR Data for this compound Structure Verification This table presents hypothetical data based on the known structure of Cefathiamidine and general principles of NMR spectroscopy for deuterated compounds.
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Absence of signals corresponding to the two isopropyl groups (CH and CH₃). | Confirms successful deuteration of the 14 protons on the N,N'-diisopropylamidino moiety. |
| ²H NMR | Presence of signals in the region characteristic for alkyl groups. | Directly confirms the presence and chemical environment of the incorporated deuterium atoms. |
| Integration | Quantitative analysis of D-NMR peak areas. | Determines the deuterium enrichment percentage at the labeled positions. sigmaaldrich.com |
Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic purity of this compound. nih.gov High-resolution mass spectrometry (HRMS), often coupled with Time-of-Flight (TOF) analyzers, provides the mass accuracy needed to distinguish between isotopologues. researchgate.netalmacgroup.com
The analysis confirms the mass shift from the unlabeled Cefathiamidine (C₁₉H₂₈N₄O₆S₂, MW: 472.57 g/mol ) to this compound (C₁₉H₁₄D₁₄N₄O₆S₂, MW: 486.67 g/mol ). pharmaffiliates.compipitech.com It also allows for the quantification of isotopic enrichment by measuring the relative intensities of the mass peaks corresponding to different deuterated states (e.g., d13, d12, etc.). researchgate.netavantiresearch.com This is crucial as the presence of unlabeled or partially labeled species can affect the accuracy of quantitative assays where this compound is used as an internal standard. avantiresearch.com
Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound Calculated values for the protonated molecule [M+H]⁺.
| Isotopologue | Chemical Formula | Theoretical m/z | Relative Abundance (%) | Interpretation |
| Unlabeled | [C₁₉H₂₉N₄O₆S₂]⁺ | 473.1523 | - | Mass of unlabeled Cefathiamidine [M+H]⁺. |
| Fully Labeled | [C₁₉H₁₅D₁₄N₄O₆S₂]⁺ | 487.2399 | 100 | Target mass for fully deuterated this compound [M+H]⁺. |
| d13 | [C₁₉H₁₆D₁₃N₄O₆S₂]⁺ | 486.2336 | Variable | Represents isotopic impurity with one less deuterium. |
| d0 | [C₁₉H₂₉N₄O₆S₂]⁺ | 473.1523 | Variable | Represents unlabeled isotopic impurity. avantiresearch.com |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can be used to identify functional groups and confirm structural features, including the presence of carbon-deuterium (C-D) bonds. linseis.com
The substitution of a hydrogen atom with a heavier deuterium atom causes a predictable shift in the vibrational frequency of the corresponding bond. The C-D stretching vibrations are typically observed in the 2030–2300 cm⁻¹ region of the spectrum, which is distinct from the C-H stretching region (approx. 2800-3000 cm⁻¹). researchgate.netulisboa.pt This "silent" region in the spectra of unlabeled compounds makes the detection of C-D bonds relatively straightforward. researchgate.net Raman spectroscopy, in particular, is highly sensitive to the vibration of C-C and C-S bonds and can provide a detailed molecular fingerprint. americanpharmaceuticalreview.combeilstein-journals.org
Table 3: Representative Vibrational Spectroscopy Data for this compound This table shows expected band positions based on general principles of IR/Raman spectroscopy.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |
| C-H Stretch (Aromatic/Alkene) | ~3100-3000 | IR/Raman | Unaffected by deuteration in this specific isotopologue. |
| C-D Stretch (Alkyl) | ~2300-2030 | IR/Raman | Confirms the presence of C-D bonds from the deuterated isopropyl groups. researchgate.net |
| C=O Stretch (β-lactam) | ~1760 | IR | Characteristic band for the cephalosporin (B10832234) core structure. researchgate.net |
| C=O Stretch (Amide) | ~1650 | IR/Raman | Characteristic band for the amide group in the side chain. researchgate.net |
| C-S Stretch | ~720-670 | Raman | Characteristic band for the thiazole (B1198619) and dihydrothiazine rings. researchgate.net |
Mass Spectrometry (MS) for Isotopic Distribution and Purity
Chromatographic Purity Analysis
Chromatographic methods are essential for determining the chemical purity of this compound, separating it from any synthesis-related impurities or degradants.
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of antibiotics like cephalosporins. scielo.br The method separates compounds based on their polarity. A typical setup involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scielo.brmeasurlabs.com Purity is determined by calculating the area percentage of the main peak in the chromatogram detected by a UV or Diode-Array Detector (DAD). measurlabs.com
Table 4: Representative HPLC Method Parameters for Purity Analysis This table outlines a typical HPLC method for a cephalosporin compound.
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) scielo.brresearchgate.net |
| Flow Rate | 1.0 mL/min scielo.br |
| Detection | UV at 235 nm or 254 nm researchgate.net |
| Retention Time | Dependent on specific conditions, but should be consistent for the main peak. |
| Purity Specification | Typically ≥98% |
UPLC is a more recent evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, higher resolution, and greater sensitivity. nih.gov This makes it highly suitable for high-throughput quality control and for complex analyses when coupled with mass spectrometry (UPLC-MS/MS). biorxiv.orgnih.govnih.gov A UPLC method for Cefathiamidine would offer improved separation efficiency of the main compound from closely related impurities compared to traditional HPLC. researchgate.net
Table 5: Representative UPLC Method Parameters for Purity Analysis This table outlines a typical UPLC method adapted from analyses of similar antibiotics.
| Parameter | Value/Description |
| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.govnih.gov |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile biorxiv.orgnih.gov |
| Flow Rate | 0.3 - 0.5 mL/min biorxiv.orgresearchgate.net |
| Detection | UV (DAD) or MS/MS |
| Run Time | < 6 minutes nih.gov |
| Purity Specification | Typically ≥98% |
High-Performance Liquid Chromatography (HPLC)
Structural Elucidation Post-Synthesis
Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for the characterization of isotopically labeled compounds. sterlingpharmasolutions.com High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which allows for the confirmation of its elemental composition (C19H14D14N4O6S2). pharmaknowledgeforum.compharmaffiliates.com The observed molecular weight of approximately 486.67 g/mol for this compound, compared to the ~472.58 g/mol of its unlabeled counterpart, provides direct evidence of the successful incorporation of fourteen deuterium atoms. cymitquimica.com Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule. nih.gov By comparing the fragmentation pattern of this compound with that of unlabeled Cefathiamidine, analysts can pinpoint the location of the deuterium labels on the fragmented ions, confirming their position within the isopropyl groups. veeprho.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. aocs.org
Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the two isopropyl groups in the parent molecule are expected to be absent or significantly diminished. This absence provides clear evidence of deuteration at these specific sites. The remaining protons in the molecule should exhibit signals with chemical shifts and coupling constants consistent with the core Cefathiamidine structure. researchgate.net
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms within the this compound molecule. Carbons bonded to deuterium will exhibit triplet splitting patterns (due to C-D coupling) and will be shifted slightly upfield compared to their counterparts in the unlabeled compound, a phenomenon known as the isotopic effect.
Deuterium (²H) NMR: A ²H NMR spectrum can be acquired to directly observe the resonance of the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule.
The table below summarizes the key analytical techniques used for the structural elucidation of this compound.
| Analytical Technique | Purpose in Structural Elucidation of this compound | Expected Findings |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and overall deuteration level. pharmaknowledgeforum.comsterlingpharmasolutions.com | Molecular ion peak corresponding to the formula C19H14D14N4O6S2 (approx. 486.67 m/z). pharmaffiliates.com |
| Tandem Mass Spectrometry (MS/MS) | Determines the location of deuterium labels within the molecular structure. nih.gov | Fragmentation pattern consistent with the loss of deuterated isopropyl moieties. |
| Proton (¹H) NMR Spectroscopy | Verifies the absence of protons at the sites of deuteration. hmdb.cahmdb.ca | Disappearance or significant reduction of signals corresponding to the 14 protons of the two isopropyl groups. |
| Carbon-13 (¹³C) NMR Spectroscopy | Confirms the integrity of the carbon skeleton and the presence of C-D bonds. aocs.org | Characteristic shifts for the cephalosporin core; triplets observed for deuterated carbons. |
Stability and Degradation Pathway Assessment for Research Applications
The utility of this compound as an internal standard is fundamentally dependent on its stability under various conditions encountered during sample collection, storage, and analysis. Assessment of its stability and potential degradation pathways is a critical component of its quality control profile. gmp-compliance.orgvichsec.org this compound is reported to be unstable in solution, a characteristic it shares with its parent drug and other β-lactam antibiotics. cymitquimica.come-opat.com
For research applications, stability is typically assessed under stressed conditions to accelerate degradation and identify potential degradants. netpharmalab.es These studies help establish appropriate storage conditions (e.g., temperature, protection from light) and shelf-life for stock solutions. pharmaffiliates.commedchemexpress.com The primary degradation pathway for cephalosporins like Cefathiamidine in aqueous solution often involves hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity but also a point of instability. e-opat.com For some cephalosporins, degradation can also lead to the formation of toxic byproducts, such as pyridine, which must be monitored. e-opat.com
Stability studies for this compound would involve dissolving the compound in relevant solvents (e.g., water, methanol, acetonitrile) and exposing the solutions to various environmental factors, including:
Temperature: Testing at refrigerated (2-8°C), ambient, and elevated temperatures (e.g., 40°C) to understand the thermal liability. e-opat.comnetpharmalab.es
pH: Evaluating stability in acidic, neutral, and basic solutions to determine susceptibility to acid/base-catalyzed hydrolysis.
Light: Photostability testing to assess degradation upon exposure to UV or visible light. gmp-compliance.org
The concentration of this compound and the appearance of any degradation products over time are monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. e-opat.com
The following table outlines a representative design for a stability and degradation assessment study for this compound.
| Study Type | Conditions | Timepoints | Analytical Method | Purpose |
| Forced Degradation (Stress Testing) | 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Heat (60°C), UV/Vis Light | 0, 2, 4, 8, 24 hours | HPLC-UV/MS | To identify potential degradation products and pathways. netpharmalab.es |
| Solution Stability | Stored in various solvents (e.g., water, ACN) at 2-8°C and room temperature | 0, 24, 48, 72 hours; 1 week | HPLC-UV | To determine the short-term stability in solvents used for analysis. |
| Freeze-Thaw Stability | Multiple cycles of freezing (-20°C or -80°C) and thawing to room temperature | 3-5 cycles | HPLC-UV | To ensure compound integrity during repeated use of stock solutions. medchemexpress.com |
By understanding its degradation profile, researchers can ensure that this compound remains stable throughout the analytical process, thereby guaranteeing the accuracy and reliability of the quantitative data generated in pharmacokinetic or metabolic studies. veeprho.com
Iv. Applications of Cefathiamidine D14 in Bioanalytical Methodologies
Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Mass Spectrometry
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. researchgate.net Cefathiamidine-d14, being chemically and physically almost identical to the non-labeled analyte Cefathiamidine, serves as an ideal internal standard. wuxiapptec.comacanthusresearch.com It is added in a known quantity to biological samples at the beginning of the analytical process to account for variability during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. wuxiapptec.comchromatographyonline.com This can manifest as ion suppression or enhancement, causing inaccurate and unreliable quantification. wuxiapptec.com
The key advantage of using this compound is its ability to co-elute with the unlabeled Cefathiamidine. waters.com As they share nearly identical physicochemical properties, they experience the same degree of ionization suppression or enhancement from the biological matrix. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate results. wuxiapptec.comlgcstandards.com While diluting the sample can also reduce matrix effects, this is only feasible for highly sensitive assays. chromatographyonline.com
Accuracy refers to the closeness of a measured value to the true value, while precision represents the consistency of repeated measurements. protagx.combitesizebio.com In quantitative bioanalysis, both are paramount for reliable data. protagx.com The use of this compound as an internal standard significantly improves both accuracy and precision. acanthusresearch.com
Accuracy Improvement: Corrects for systematic errors introduced by matrix effects and sample processing.
Precision Enhancement: Minimizes random errors by providing a stable reference point for quantification. scioninstruments.com
The development and validation of bioanalytical methods are critical steps to ensure their reliability and robustness for intended applications. pharmanueva.commdpi.comnih.govnih.gov this compound plays a crucial role in these processes.
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards. pharmanueva.com The use of this compound ensures the linearity of this curve over a specific concentration range, known as the dynamic range. mdpi.com The internal standard helps to correct for any non-linear responses that might arise from the analytical system. researchgate.net The concentration of the internal standard is typically kept constant across all calibration standards and samples. wuxiapptec.com
Table 1: Illustrative Data for Calibration Curve Construction
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,234 | 101,567 | 0.0515 |
| 5.0 | 26,170 | 102,110 | 0.2563 |
| 10.0 | 51,890 | 101,980 | 0.5088 |
| 50.0 | 259,900 | 102,350 | 2.5393 |
| 100.0 | 521,300 | 101,800 | 5.1208 |
| 500.0 | 2,605,000 | 102,050 | 25.5267 |
This table provides example data to illustrate the principle of calibration curve construction using an internal standard. The consistent peak area of the internal standard across different analyte concentrations demonstrates its role in normalizing the response.
Recovery experiments are performed to assess the efficiency of the extraction procedure. By comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample, the percentage of analyte recovered can be determined. This compound, added before extraction, helps to normalize for any variability in the extraction process itself.
Reproducibility, a measure of precision, is assessed by analyzing the same sample multiple times, both within the same day (intra-day precision) and on different days (inter-day precision). mdpi.com The use of this compound helps to achieve low relative standard deviation (RSD) values, indicating high reproducibility of the method. mdpi.com
Table 2: Example of Recovery and Reproducibility Data
| QC Level | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | 95.2 | 3.1 | 4.5 |
| Medium QC | 98.1 | 2.5 | 3.8 |
| High QC | 96.5 | 2.8 | 4.1 |
This table presents hypothetical data for a bioanalytical method, demonstrating how the use of an internal standard contributes to high recovery and good precision (low %RSD).
Method Development and Validation with this compound as IS
Calibration Curve Construction and Dynamic Range Determination
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies Utilizing this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. biotrial.comnih.gov It is the method of choice for the quantitative analysis of drugs and their metabolites in complex biological matrices. nih.gov
In a typical LC-MS/MS method for Cefathiamidine, the sample extract is first injected into an LC system. biotrial.com A chromatographic column, often a reversed-phase C18 column, separates Cefathiamidine and this compound from other components in the sample. mdpi.com The separated compounds then enter the mass spectrometer.
The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. biotrial.com In this mode, a specific precursor ion for both Cefathiamidine and this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The mass difference between this compound and its parent compound, due to the deuterium (B1214612) labels, allows the mass spectrometer to distinguish between the two. clearsynth.com
Table 3: Typical LC-MS/MS Parameters for Cefathiamidine Analysis
| Parameter | Cefathiamidine | This compound |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Retention Time (approx.) | 2.5 min | 2.48 min |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | [Value] | [Value + 14] |
| Product Ion (m/z) | [Value] | [Value] |
| Collision Energy (eV) | [Value] | [Value] |
Note: Specific m/z values and collision energies are instrument and compound-dependent and must be optimized during method development. The slight shift in retention time for the deuterated standard is a known phenomenon. researchgate.netwaters.com
The development of such robust and reliable LC-MS/MS methods, critically dependent on the use of stable isotope-labeled internal standards like this compound, is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com
Optimization of Chromatographic Separation Parameters
The successful chromatographic separation of Cefathiamidine and its internal standard, this compound, is critical for minimizing matrix effects and ensuring accurate quantification. Due to their nearly identical physicochemical properties, this compound co-elutes with Cefathiamidine, which is a desirable characteristic for an internal standard as it ensures both compounds experience similar matrix effects and ionization suppression or enhancement.
The optimization of chromatographic conditions involves a systematic evaluation of the stationary phase, mobile phase composition, and gradient elution parameters. For the analysis of Cefathiamidine, reversed-phase chromatography is commonly employed.
A typical set of optimized chromatographic parameters for the analysis of Cefathiamidine, and by extension this compound, is presented in the table below.
| Parameter | Condition |
| Chromatographic Column | ACQUITY UPLC® BEH C18 (1.7 µm, 2.1×50 mm) |
| Mobile Phase | A mixture of water and methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | Not specified in the available literature |
| Injection Volume | Not specified in the available literature |
Table 1: Optimized Chromatographic Separation Parameters for Cefathiamidine.
The choice of a C18 column indicates a reversed-phase separation mechanism, where the nonpolar stationary phase retains the analytes based on their hydrophobicity. The mobile phase, consisting of water and methanol, allows for the elution of Cefathiamidine and this compound from the column. The gradient elution, where the proportion of the organic solvent (methanol) is varied over time, is often utilized to achieve optimal peak shape and resolution from endogenous matrix components.
Ionization Efficiency and Fragmentation Pattern Comparison
The ionization efficiency and fragmentation pattern of an analyte and its stable isotope-labeled internal standard are expected to be very similar. However, slight differences can occur due to the isotope effect, particularly with deuterium labeling.
Ionization Efficiency: In electrospray ionization, the analyte and its deuterated internal standard are expected to have nearly identical ionization efficiencies. This is because the addition of deuterium atoms does not significantly alter the key physicochemical properties that govern the ESI process, such as pKa and surface activity. The similar ionization efficiencies ensure that the ratio of the analyte signal to the internal standard signal remains constant, even if there are variations in the ionization conditions, which is a fundamental requirement for accurate quantification.
Fragmentation Pattern: The fragmentation of Cefathiamidine and this compound in the collision cell of a tandem mass spectrometer is expected to follow similar pathways. However, the presence of deuterium atoms can sometimes lead to minor differences in the relative abundances of the fragment ions due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "isotope effect" can influence the fragmentation kinetics.
When developing an MRM method, it is crucial to ensure that the selected product ion for the deuterated standard is not subject to significant isotope effects that could compromise the parallelism of the calibration curves between the analyte and the internal standard. Ideally, the fragmentation should occur in a part of the molecule that does not involve the cleavage of a C-D bond, or if it does, the effect should be consistent and reproducible. For this compound, a thorough evaluation of its fragmentation spectrum compared to Cefathiamidine would be a critical step in the bioanalytical method development to select the most appropriate and reliable MRM transition.
V. Preclinical Research Applications of Cefathiamidine D14
Investigation of Pharmacokinetic Properties in Non-Human Biological Systems
The preclinical evaluation of Cefathiamidine's pharmacokinetic properties across various animal models is crucial for predicting its behavior in humans. These studies elucidate how the compound is absorbed, where it distributes in the body, how it is metabolized, and the routes and rate of its elimination. Cefathiamidine-d14 is a critical component of the analytical methods used to generate the concentration-time data from which pharmacokinetic parameters are derived.
Assessment of Absorption and Distribution in In Vitro Models
In vitro models are essential for the preliminary assessment of a drug's absorption and distribution characteristics. These models help predict the extent of intestinal absorption and how the drug might distribute into various tissues.
Cephalosporins, as a class, are generally hydrophilic, which can limit their passive diffusion across biological membranes. Studies on various cephalosporins often show low partition coefficients. nih.gov Research on the absorption of 19 different cephalosporins in a zebrafish model provided a comparative measure of their absorption capacity. In this model, Cefathiamidine was found to have a relatively low absorption k-value, suggesting it is not readily absorbed systemically through this route. nih.gov
Table 1: Comparative Absorption of Cephalosporins in a Zebrafish Model This table presents data for a selection of cephalosporins to provide context for Cefathiamidine's absorption properties.
| Compound | Absorption k-value | Interpretation |
|---|---|---|
| Cefotaxime | <5 | Low Absorption |
| Cefathiamidine | <5 | Low Absorption |
| Cefmenoxime | <5 | Low Absorption |
| Cefpirome | <5 | Low Absorption |
| Cefazolin | <5 | Low Absorption |
Data sourced from a study on cephalosporin (B10832234) absorption in zebrafish, which indicates that k-values below 5 represent poor absorption. nih.gov
Evaluation of Metabolic Stability in Hepatic and Extrahepatic Systems
Metabolic stability assays are crucial for predicting a drug's in vivo clearance and half-life. researchgate.net These studies determine the susceptibility of a compound to biotransformation by metabolic enzymes, primarily located in the liver.
The primary in vitro systems for assessing metabolic stability are liver microsomes, hepatocytes, and S9 fractions. nih.govnuvisan.com Microsomes contain Phase I metabolic enzymes (like cytochrome P450s), while S9 fractions contain both Phase I and Phase II enzymes. nih.govif-pan.krakow.pl Hepatocytes, being intact liver cells, provide the most comprehensive system, containing a full suite of metabolic enzymes and cofactors. nuvisan.comresearchgate.net
In these assays, Cefathiamidine would be incubated with one of these liver preparations from various preclinical species (e.g., mouse, rat, dog, monkey). The disappearance of the parent compound over time is monitored using an LC-MS/MS method, with this compound as the internal standard. From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.comnih.gov While specific data for Cefathiamidine is sparse, research on other cephalosporins, such as SCE-2787, has shown them to be metabolically stable, with no active metabolites detected in animal plasma or urine. nih.gov
Table 2: Representative Data from an In Vitro Metabolic Stability Study in Liver Hepatocytes This table is an illustrative example of the kind of data generated in such a study, as specific data for Cefathiamidine was not available.
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
|---|---|---|
| Mouse | 6 | 116 |
| Rat | 5 | 140 |
| Dog | 25 | 28 |
| Monkey | 18 | 39 |
Data modeled after findings for other new chemical entities to illustrate typical cross-species variability. nih.gov
Comparing the metabolic profiles of a drug candidate across different preclinical species is essential. nih.gov This helps to identify any species-specific metabolites and ensures that the animal models used in toxicology studies are exposed to the same major metabolites that might be formed in humans. This is achieved by analyzing the incubation mixtures from microsomal or hepatocyte studies to identify and quantify the metabolites formed. The similarity in metabolic profiles between an animal species and humans supports the selection of that species for further safety testing.
In Vitro Metabolic Stability Studies (e.g., Microsomes, Hepatocytes, S9 Fractions)
Exploration of Excretion Pathways in Animal Models
Understanding how a drug is eliminated from the body is a cornerstone of pharmacokinetic research. researchgate.net Excretion studies in animal models, typically rats and dogs, involve administering the drug and collecting urine, feces, and sometimes bile over a set period. nih.govresearchgate.net The samples are analyzed to quantify the amount of the parent drug and any metabolites. For many cephalosporins, the primary route of elimination is renal excretion, where the unchanged drug is filtered out by the kidneys into the urine. nih.gov
For example, studies on the cephalosporin SCE-2787 showed that urinary recovery ranged from 74% in rats to 90% in dogs, with very low biliary excretion (less than 1.4%). nih.gov Similarly, the cephalosporin SM-1652 showed urinary excretion of 30-35% in mice and rats, but 70-75% in rabbits and dogs, with significant biliary excretion in rats (60%). nih.gov These findings suggest that Cefathiamidine is also likely to be primarily cleared via the kidneys, a hypothesis supported by human data showing over 90% renal excretion. medchemexpress.com
Table 3: Illustrative Excretion Profile of a Cephalosporin in Preclinical Species This table provides a representative example of excretion data, as observed for related compounds.
| Species | Route | % of Dose Recovered (Unchanged Drug) |
|---|---|---|
| Rat | Urine | 74% |
| Feces (via Bile) | 1.4% | |
| Dog | Urine | 90% |
| Feces (via Bile) | <0.5% |
Data adapted from excretion studies of the cephalosporin SCE-2787. nih.gov
In Vivo Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Rodents, Canines)
In vivo pharmacokinetic studies are conducted in live animals, such as mice, rats, and dogs, to determine key parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½). aurigeneservices.commdpi.com These studies involve administering a defined dose of Cefathiamidine and then collecting blood samples at various time points. The concentration of Cefathiamidine in the plasma is quantified using a validated bioanalytical method that relies on this compound as an internal standard.
A study in mice following intravenous administration of Cefathiamidine at four different doses provided key pharmacokinetic parameters. The results indicated rapid elimination, with half-life values ranging from approximately 0.2 to 0.4 hours. researchgate.net
Table 4: Pharmacokinetic Parameters of Cefathiamidine in Mice Following Intravenous Administration
| Dose (mg/kg) | Cmax (mg/L) | AUC₀-∞ (h·mg/L) | t½ (h) |
|---|---|---|---|
| 7.3 | 9.53 ± 2.10 | 2.85 ± 0.63 | 0.20 ± 0.03 |
| 29.2 | 46.67 ± 9.50 | 11.31 ± 1.71 | 0.33 ± 0.05 |
| 116.8 | 170.18 ± 71.02 | 53.38 ± 17.57 | 0.27 ± 0.08 |
| 467.6 | 1004.0 ± 166.2 | 374.9 ± 134.7 | 0.38 ± 0.10 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life. researchgate.net
These preclinical pharmacokinetic data are essential for establishing the relationship between dose, exposure, and therapeutic effect, and for scaling doses from animal models to humans for initial clinical trials. europa.eu
Elucidation of Metabolic Pathways and Metabolite Identification
Stable isotope labeling, particularly with deuterium (B1214612), is an exceptional technique for studying drug metabolism. symeres.com The introduction of deuterium atoms into the Cefathiamidine molecule creates a "heavy" version that is chemically identical to the parent drug but can be distinguished by mass spectrometry. This allows for precise tracking and quantification of the drug and its metabolites in biological samples. veeprho.comijpras.com
Tracing of this compound Through Metabolic Transformations
In preclinical studies, animals are administered this compound, and biological samples such as plasma, urine, and feces are collected over time. Using liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate between the deuterated drug and its non-deuterated counterparts, as well as their respective metabolites. ijpras.comthermofisher.com This allows for the precise mapping of the metabolic pathways Cefathiamidine undergoes, including Phase I reactions like oxidation and hydrolysis, and Phase II reactions like glucuronidation. longdom.org The ability to trace the labeled molecule provides a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile. symeres.com
A hypothetical study might reveal the primary metabolic routes of this compound as outlined in the table below.
| Metabolic Pathway | Description | Key Enzymes Involved (Hypothetical) |
|---|---|---|
| Hydrolysis of β-lactam ring | Cleavage of the core β-lactam structure, leading to inactivation of the antibiotic. | β-lactamases |
| Deacetylation | Removal of the acetyl group from the C-3 side chain. | Esterases |
| Oxidation | Hydroxylation of various positions on the molecule. | Cytochrome P450 enzymes (e.g., CYP3A4) |
Identification of Novel or Minor Metabolites Using Deuterium Labeling
A significant advantage of using this compound is the ability to uncover novel or minor metabolites that might otherwise go undetected. The unique isotopic signature of the deuterated compound allows for sensitive and specific detection of all drug-related material, even at very low concentrations. thermofisher.com This is crucial because even minor metabolites can sometimes have significant pharmacological activity or toxicity. wuxiapptec.com The process of metabolite profiling and identification is a critical component of drug safety assessment. wuxiapptec.com
For instance, a research team could identify a previously unknown glucuronide conjugate of a Cefathiamidine metabolite by observing a deuterated species with a corresponding mass shift in the high-resolution mass spectrum.
Use in Metabolic Flux Analysis Studies
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgnih.gov While more commonly associated with central carbon metabolism using 13C-labeled tracers, the principles can be adapted to study the flux of a drug through its various metabolic pathways. d-nb.infoplos.org By measuring the rate of formation of different deuterated metabolites of this compound, researchers can gain a quantitative understanding of how the drug is processed in the body. mdpi.com This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov
The data from such an analysis could be represented as follows:
| Metabolite | Flux Rate (relative units) | Significance |
|---|---|---|
| Deacetyl-Cefathiamidine-d14 | 100 | Major metabolic pathway |
| Hydrolyzed this compound | 25 | Secondary pathway |
| Oxidized this compound | 5 | Minor pathway |
Mechanistic Investigations at the Molecular and Cellular Level
Beyond mapping metabolic pathways, this compound is instrumental in probing the fundamental mechanisms of its action and breakdown at a molecular level.
Probing Enzyme-Mediated Reactions and Isotope Effects on Reaction Rates
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if a deuterium atom is present at that position. nih.govbeilstein-journals.org This effect can be exploited to study enzyme-mediated reactions. symeres.com
By strategically placing the deuterium label on different parts of the Cefathiamidine molecule, researchers can determine which C-H bonds are broken during metabolism. A significant KIE (a slower rate of metabolism for the deuterated compound) would indicate that the deuterated position is a site of metabolic attack. nih.govresearchgate.net This information is invaluable for identifying "metabolic soft spots" in a drug molecule, which can then be modified to improve the drug's pharmacokinetic properties. nih.gov
The table below illustrates hypothetical KIE values for this compound metabolism.
| Deuteration Site | Observed KIE (kH/kD) | Interpretation |
|---|---|---|
| Acetyl methyl group | 1.1 | No significant involvement in rate-limiting metabolism. |
| Thiadiazole ring | 3.5 | This position is likely a primary site of enzymatic oxidation. |
Understanding Biotransformation Pathways through Deuterium Position Tracking
The specific location of the deuterium atoms in this compound provides a powerful means to track the intricate steps of its biotransformation. nih.gov As the drug is metabolized, the deuterium label will be retained or lost depending on the specific chemical reaction that occurs. By analyzing the mass spectra of the resulting metabolites, researchers can determine not only the structure of the metabolites but also deduce the sequence of enzymatic reactions that led to their formation. osti.gov
This detailed understanding of the biotransformation pathway is crucial for predicting the formation of potentially reactive or toxic metabolites and for designing safer and more effective drugs. wuxiapptec.comnih.gov The ability to precisely follow the fate of specific atoms within a drug molecule provides a level of mechanistic detail that is often unattainable with non-labeled compounds.
Studies on Metabolic Switching and Deuterium Kinetic Isotope Effects (dKIE)
The introduction of deuterium into a drug molecule can significantly alter its metabolic profile, a phenomenon that is pivotal for studying metabolic pathways. osti.govnih.gov Deuteration, the replacement of hydrogen with its stable isotope deuterium, can lead to a "metabolic switch," where the body metabolizes the drug through alternative pathways. osti.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve breaking this bond can be slowed down. This phenomenon, known as the Deuterium Kinetic Isotope Effect (dKIE), is a powerful tool in mechanistic drug metabolism studies. researchgate.netnih.gov
In the context of Cefathiamidine, which is primarily excreted unchanged by the kidneys, studying its minor metabolic pathways is crucial for a complete understanding of its disposition. glpbio.com If Cefathiamidine undergoes metabolism at multiple sites, deuteration at one of these sites could slow down metabolism at that position, potentially increasing metabolism through alternative routes.
Deuterium Kinetic Isotope Effect (dKIE)
The dKIE is the ratio of the rate constant of a reaction with a hydrogen-containing reactant (kH) to the rate constant of the same reaction with a deuterium-containing reactant (kD).
dKIE (kH/kD) > 1: A "normal" kinetic isotope effect, indicating that the C-H bond is broken in the rate-determining step of the reaction.
dKIE (kH/kD) ≈ 1: No significant isotope effect, suggesting the C-H bond is not broken in the rate-determining step.
dKIE (kH/kD) < 1: An "inverse" kinetic isotope effect, which can occur due to various factors, including changes in hybridization at the reaction center.
Preclinical studies with this compound could be designed to measure the dKIE for its metabolic pathways. For instance, by comparing the rate of formation of a specific metabolite from Cefathiamidine versus this compound in human liver microsomes, researchers could determine if the deuterated position is involved in the rate-limiting step of that metabolic transformation. A significant dKIE would confirm the site of metabolism and provide insights into the enzymatic mechanism. While a study on Cephalosporin C biosynthesis showed it was sensitive to a kinetic isotope effect rsc.orgsemanticscholar.org, similar studies on the metabolism of cephalosporins are a key area of research.
Table 1: Hypothetical dKIE Study of this compound in Human Liver Microsomes
| Compound | Site of Deuteration | Metabolite Formed | Rate of Formation (pmol/min/mg protein) | dKIE (kH/kD) |
| Cefathiamidine | N/A | Metabolite A | 15.2 | |
| Cefathiamidine-d7 | Side Chain | Metabolite A | 3.1 | 4.9 |
| Cefathiamidine | N/A | Metabolite B | 8.5 | |
| Cefathiamidine-d7 | Side Chain | Metabolite B | 8.3 | 1.02 |
Application in Drug-Drug Interaction Studies (DDI) Related to Metabolism
Drug-drug interactions (DDIs) are a major concern in clinical practice and a key focus of preclinical safety assessment. europa.euseq.es Metabolic DDIs often occur when one drug inhibits or induces the enzymes responsible for the metabolism of another drug. jst.go.jp Stable isotope-labeled compounds like this compound are valuable tools in dissecting complex DDI scenarios. nih.gov
Although Cefathiamidine is reported to be largely excreted unchanged glpbio.com, it is still important to investigate any potential for metabolic DDIs, especially for minor pathways that could become significant if the primary elimination route is impaired.
A "cocktail" study approach, where multiple probe substrates for various metabolizing enzymes are dosed simultaneously, can be enhanced by using stable isotope-labeled versions of the drugs. In a hypothetical study, a subject could receive a microdose of a cocktail of non-labeled probe drugs, and on a separate occasion, the same cocktail with Cefathiamidine. By comparing the metabolite profiles, the inhibitory or inductive potential of Cefathiamidine on various enzymes can be assessed.
The use of this compound alongside non-labeled Cefathiamidine in what is known as a "cassette" dosing or simultaneous administration study allows for the precise determination of the pharmacokinetics of both the parent drug and its metabolites without intrasubject variability. For example, if investigating the effect of a known enzyme inhibitor (like ketoconazole) on Cefathiamidine's metabolism, co-administering Cefathiamidine and this compound (one given with the inhibitor, one without, in a crossover design) can provide a very precise measure of the DDI potential.
Table 2: Hypothetical DDI Study Design with this compound
| Study Arm | Treatment | Analyte Measured | Purpose |
| 1 | Cefathiamidine + Potent CYP3A4 Inhibitor (e.g., Itraconazole) | Cefathiamidine and its metabolites | To assess the impact of CYP3A4 inhibition on Cefathiamidine clearance. |
| 2 | This compound + Potent CYP3A4 Inhibitor (e.g., Itraconazole) | This compound and its deuterated metabolites | To confirm findings from Arm 1 and provide a clear internal standard for mass spectrometry analysis. |
| 3 | Cefathiamidine + Inducer (e.g., Rifampicin) | Cefathiamidine and its metabolites | To determine if Cefathiamidine metabolism can be induced. |
| 4 | This compound + Inducer (e.g., Rifampicin) | This compound and its deuterated metabolites | To provide a precise comparison for the induction study. |
By using this compound, researchers can more accurately and efficiently conduct preclinical DDI studies, leading to a better understanding of its safety profile when co-administered with other medications. The synthesis of deuterated cephalosporins for such preclinical pharmacokinetic studies has been an area of academic research, underscoring the scientific interest in this approach. uwaterloo.ca
Vi. Future Research Directions and Emerging Methodologies for Cefathiamidine D14
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate quantification of Cefathiamidine-d14 and its metabolites is fundamental to understanding its behavior in biological systems. Future research will necessitate the development of more sophisticated analytical techniques that offer superior sensitivity and specificity over current methods.
Currently, methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for the detection of Cefathiamidine. nih.govresearchgate.net While effective, there is a continuous drive to lower detection limits and improve the resolution of isotopic mixtures. bvsalud.org Advanced high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy strategies are emerging as powerful tools for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org
Future endeavors should focus on:
Next-Generation Mass Spectrometry: Exploring novel MS-based techniques with higher resolution and sensitivity to differentiate between this compound and its non-deuterated counterpart, as well as their respective metabolites. This includes advancements in ion sources, mass analyzers, and detectors.
Advanced Chromatographic Separations: Developing novel chromatography columns and solvent systems to achieve better separation of this compound from complex biological matrices, thereby reducing matrix effects and improving quantification accuracy. clearsynth.com Two-dimensional liquid chromatography (2D-LC) has shown promise in analyzing impurities in cephalosporins and could be adapted for this purpose. frontiersin.org
Hyphenated Spectroscopic Techniques: Combining techniques such as LC-NMR and LC-IR to provide comprehensive structural and quantitative information in a single analysis.
Table 1: Comparison of Current and Future Analytical Techniques for this compound
| Feature | Current Techniques (e.g., UPLC-MS/MS) | Future Advanced Techniques (e.g., HR-MS, 2D-LC) |
| Sensitivity | Nanogram per milliliter (ng/mL) range frontiersin.org | Potentially picogram or femtogram per milliliter range |
| Specificity | High, but can be affected by isobaric interferences | Very high, with improved resolution of isotopologues and isomers bvsalud.org |
| Matrix Effect | Can be significant, requiring correction with internal standards clearsynth.com | Reduced matrix effects due to enhanced separation and detection frontiersin.org |
| Throughput | Moderate to high | Potentially higher with advanced automation |
Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies provides a holistic view of biological systems. nih.gov Integrating this compound into multi-omics research will offer unprecedented insights into its mechanism of action, metabolic fate, and its impact on the host and microbiome. Stable isotope-labeled standards are crucial for the identification and quantification of metabolites in these studies. isotope.com
Metabolomics: this compound can be used as a tracer to map its metabolic pathways and identify novel metabolites. This involves tracking the incorporation of deuterium (B1214612) into various small molecules, providing a dynamic picture of the drug's journey through the body. thermofisher.com
Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in proteomics. creative-proteomics.com The use of deuterated amino acids allows for the quantification of changes in protein expression in response to this compound treatment. biorxiv.org This can help identify the protein targets of the drug and understand its effect on cellular processes.
Integrated Multi-Omics: Combining metabolomic, proteomic, and even genomic data will provide a comprehensive understanding of the systems-level effects of this compound. nih.gov This integrated approach can reveal complex interactions and off-target effects that might be missed by single-omic studies.
Computational Modeling and In Silico Predictions for Deuterium Effects
Computational modeling and in silico simulations are becoming indispensable tools in drug discovery and development. jsps.go.jp These methods can predict the effects of deuteration on the properties of a molecule, guiding the design of more effective deuterated drugs.
Key areas for future computational research include:
Quantum Chemistry Calculations: Utilizing quantum mechanical methods to calculate the kinetic isotope effect (KIE) of this compound. portico.orgnih.gov The KIE, which is the ratio of the rate constants for the cleavage of a C-H bond versus a C-D bond, is a key determinant of the metabolic stability of a deuterated drug. nih.gov
Molecular Docking and Dynamics: Simulating the interaction of this compound with its target enzymes, such as β-lactamases, and metabolic enzymes like cytochrome P450s. mdpi.complos.org These simulations can predict how deuteration affects binding affinity and enzymatic reactions.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing sophisticated PK/PD models to predict the in vivo behavior of this compound based on its physicochemical properties and in vitro data. These models can help optimize dosing regimens and predict clinical outcomes.
Exploration of Novel Deuteration Strategies for Targeted Labeling
The synthesis of deuterated compounds requires specialized techniques. resolvemass.ca While methods for producing this compound exist, future research will focus on developing more efficient, selective, and scalable deuteration strategies.
Emerging strategies include:
Late-Stage Functionalization: Developing methods for introducing deuterium into the Cefathiamidine molecule at a late stage of the synthesis. This approach is more efficient and avoids the need to re-synthesize the entire molecule from deuterated starting materials. acs.org
Catalytic H-D Exchange: Utilizing transition metal catalysts, such as iridium or palladium, to facilitate the selective exchange of hydrogen atoms with deuterium. mdpi.comresearchgate.net These methods offer high selectivity and can be performed under mild reaction conditions.
Biocatalytic Deuteration: Employing enzymes to catalyze the stereoselective incorporation of deuterium into the Cefathiamidine molecule. chemrxiv.orgnih.gov This approach offers the potential for highly specific labeling patterns that are difficult to achieve with traditional chemical methods.
Photochemical Deuteration: Using light to promote the deuteration of organic molecules, which can allow for late-stage deuteration of complex structures under mild conditions. rsc.org
Table 2: Overview of Deuteration Strategies
| Strategy | Description | Advantages |
| Direct Exchange | Swapping hydrogen with deuterium using a deuterium source like D₂O. | Simple and cost-effective. |
| Deuterated Reagents | Using reagents where hydrogen is replaced by deuterium. | Allows for specific labeling. |
| Metal-Catalyzed Hydrogenation | Using deuterium gas (D₂) in hydrogenation reactions. | Can achieve high levels of deuteration. |
| Enzymatic Synthesis | Using enzymes for selective deuterium incorporation. | High stereoselectivity and regioselectivity. |
Broader Applications of Deuterated Cephalosporins in Antimicrobial Research Methodologies
The insights gained from studying this compound can be extended to the broader class of cephalosporins and other antibiotics. Deuterated analogs can serve as invaluable tools in various antimicrobial research methodologies.
Antimicrobial Susceptibility Testing: Deuterium labeling of bacterial components, such as lipids, can be used to rapidly assess antibiotic susceptibility. acs.org Resistant bacteria will continue to incorporate deuterium in the presence of the antibiotic, while susceptible bacteria will not.
Mechanism of Resistance Studies: Deuterated cephalosporins can be used to probe the mechanisms of β-lactamase-mediated resistance. By analyzing the products of enzymatic hydrolysis, researchers can gain insights into the catalytic mechanism of these enzymes. cdnsciencepub.comacs.org
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated standards are widely used in DMPK studies to accurately quantify the parent drug and its metabolites. google.com This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new antibiotic candidates.
Standardization and Harmonization of Research Protocols for Deuterated Compounds
As the use of deuterated compounds in research and clinical settings increases, the need for standardized and harmonized research protocols becomes paramount. bvsalud.org This will ensure the reliability, reproducibility, and comparability of data across different laboratories and studies.
Key areas for standardization include:
Analytical Method Validation: Establishing clear guidelines for the validation of analytical methods used to quantify deuterated compounds, including parameters such as accuracy, precision, selectivity, and stability. gtfch.org The use of deuterated internal standards is crucial for correcting matrix effects and ensuring accurate quantification. clearsynth.comnih.govlcms.cz
Isotopic Purity Assessment: Developing standardized procedures for assessing the isotopic purity of deuterated compounds. rsc.org This is critical as isotopic impurities can affect the safety and efficacy of the drug. bvsalud.org
Reporting Standards: Establishing minimum reporting requirements for studies involving deuterated compounds, including details on the synthesis, characterization, and analysis of the compounds. International bodies and regulatory agencies should collaborate to develop and implement these standards. bioanalysis-zone.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Cefathiamidine-d14 in preclinical studies?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions via hydrogen-deuterium exchange or isotopic labeling during precursor synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity validation, and high-performance liquid chromatography (HPLC) for chemical purity (>98%). For reproducibility, document reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., recrystallization, column chromatography) in the main text or supplementary materials .
- Key Data :
| Parameter | Method | Threshold |
|---|---|---|
| Isotopic Purity | MS | ≥99% deuterium enrichment |
| Chemical Purity | HPLC | ≥98% |
| Structural Confirmation | ¹H/¹³C NMR | Full spectral match to non-deuterated analog |
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:
- Test under stress conditions (e.g., 40°C/75% RH for 6 months).
- Monitor degradation via HPLC-MS to identify deuterium loss or structural breakdown.
- Include kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Report deviations from non-deuterated analogs (e.g., altered hydrolysis rates) .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Calibrate against a deuterated internal standard (e.g., this compound itself) to correct for matrix effects. Validate method parameters per FDA guidelines:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., protein binding, metabolic stability). Design follow-up studies to:
- Compare plasma-free fractions (equilibrium dialysis) vs. cellular uptake (radiolabeled tracer assays).
- Model in vitro-in vivo correlation (IVIVC) using compartmental pharmacokinetic simulations.
- Validate hypotheses via knock-in/knockout animal models to isolate metabolic pathways .
Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : Apply design of experiments (DoE) principles:
- Variables : Vary substituents at positions R₁/R₂ while maintaining deuterium labeling.
- Response Metrics : MIC (minimum inhibitory concentration), logP, metabolic half-life.
- Statistical Validation : Use multivariate ANOVA to identify significant SAR trends. Cross-reference with crystallographic data (e.g., X-ray diffraction of drug-target complexes) .
Q. How should researchers address conflicting reports on this compound’s resistance profile in Gram-positive vs. Gram-negative pathogens?
- Methodological Answer : Conduct comparative genomic and proteomic analyses:
- Perform whole-genome sequencing of resistant strains to identify mutations in penicillin-binding proteins (PBPs).
- Use isothermal titration calorimetry (ITC) to measure binding affinity shifts.
- Contextualize findings with literature using systematic review frameworks (e.g., PRISMA) to assess study heterogeneity .
Methodological Considerations
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Include step-by-step protocols for deuterium labeling, purification, and characterization in supplementary materials. Use IUPAC nomenclature and report batch-specific variability (e.g., solvent lot numbers, catalyst sources) .
Q. How to integrate contradictory data into a cohesive narrative for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
